molecular formula C23H22O4 B1369993 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde CAS No. 937602-05-6

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde

Cat. No.: B1369993
CAS No.: 937602-05-6
M. Wt: 362.4 g/mol
InChI Key: URDLVSIMGBFMAE-UHFFFAOYSA-N
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Scientific Research Applications

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde involves multiple steps. One common synthetic route includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c24-17-20-8-4-9-23(16-20)26-15-5-14-25-21-10-12-22(13-11-21)27-18-19-6-2-1-3-7-19/h1-4,6-13,16-17H,5,14-15,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDLVSIMGBFMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225200
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-05-6
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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